molecular formula C19H18FNO3 B2841467 (E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate CAS No. 338401-24-4

(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate

Cat. No.: B2841467
CAS No.: 338401-24-4
M. Wt: 327.355
InChI Key: FWHQLNQEJVBFLP-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate is a useful research compound. Its molecular formula is C19H18FNO3 and its molecular weight is 327.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate, with the CAS number 338401-24-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C19H18FNO3
  • Molecular Weight : 327.35 g/mol
  • Boiling Point : Approximately 455.2 °C (predicted)
  • Density : 1.21 g/cm³ (predicted)

The compound's structure suggests potential interactions with various biological targets, particularly in the central nervous system. The presence of the fluorophenyl and cyclopropyl groups may enhance its affinity for neurotransmitter receptors, such as dopamine and serotonin transporters.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant activity at dopamine and serotonin transporters. For instance, studies on related piperidine analogs have shown that modifications to the alkyl chain can optimize binding affinity and selectivity for these transporters .

Case Studies

  • Dopamine Transporter Binding :
    • A study evaluated various analogs for their binding affinity to dopamine (DA) and serotonin (5HT) transporters. Compounds with similar structural motifs to this compound demonstrated high selectivity for DA transporters, indicating potential applications in treating disorders like Parkinson's disease .
  • Inhibition of Reuptake :
    • Another investigation focused on azabicyclo derivatives that bind with high affinity to the dopamine transporter, inhibiting dopamine reuptake effectively. The findings suggest that modifications in the compound's structure can lead to enhanced pharmacological profiles, which may be applicable to the design of new antidepressants or stimulants .

Data Table of Related Compounds

Compound NameCAS NumberMolecular FormulaBinding Affinity (Ki)Selectivity
This compound338401-24-4C19H18FNO3TBDHigh for DA
4-[2-(bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidineTBDC22H24F2N2O2TBDVery High for DA
3-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-8-methyl-8-azabicyclo[3.2.1]octaneTBDC20H24F2N2O2TBDHigh for DA

Properties

IUPAC Name

[(E)-1-[2-(4-fluorophenyl)cyclopropyl]ethylideneamino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-12(17-11-18(17)13-6-8-15(20)9-7-13)21-24-19(22)14-4-3-5-16(10-14)23-2/h3-10,17-18H,11H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHQLNQEJVBFLP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)OC)C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC(=CC=C1)OC)/C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.